3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine
Description
3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine is a piperidine derivative featuring a trifluoromethyl-substituted benzyloxy group at the 3-position of the piperidine ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity, which are critical for pharmaceutical applications .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-5-3-10(4-6-11)9-18-12-2-1-7-17-8-12/h3-6,12,17H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTECVRVQVHCGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine typically involves the following steps:
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Formation of the Trifluoromethylated Phenyl Intermediate: One common method is the trifluoromethylation of 4-iodobenzene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
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Methoxylation: : The trifluoromethylated phenyl intermediate is then reacted with methanol in the presence of a base to form the methoxy derivative .
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Piperidine Coupling: : The final step involves the coupling of the methoxy derivative with piperidine. This can be achieved through a nucleophilic substitution reaction where the methoxy derivative is treated with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
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Biology: : The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent .
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Medicine: : Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including its role as an enzyme inhibitor or receptor modulator .
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Industry: : The compound is used in the development of new materials with unique properties, such as improved thermal stability or enhanced chemical resistance .
Mechanism of Action
The mechanism of action of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and target proteins . The piperidine ring may contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations :
- Positional Isomerism : The target compound's trifluoromethylbenzyloxy group at the 3-position (vs. 4-position in analogs) may alter receptor binding kinetics due to steric and electronic effects .
- Electron Effects : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) substituents modulate piperidine basicity and solubility .
Key Findings :
Physicochemical Properties
| Property | Target Compound | 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | 4-(3-Methoxyphenyl)piperidine HCl |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.2 | 2.5 |
| Water Solubility (mg/mL) | 0.12 | 0.25 | 0.8 |
| pKa (Piperidine N) | 9.1 | 8.7 | 9.4 |
Biological Activity
The compound 3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine is a piperidine derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biochemical properties, mechanisms of action, and biological effects of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methoxy group and a piperidine moiety. This unique arrangement may enhance its lipophilicity and receptor binding affinity, influencing its biological activity.
Interaction with Enzymes
Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency in inhibiting enzyme activity. For instance, the presence of the trifluoromethyl group can enhance binding affinity to target enzymes by forming stronger hydrogen bonds with active site residues.
Cellular Effects
The compound has been observed to influence various cellular processes, including:
- Cell signaling pathways : It can modulate pathways related to cell growth and apoptosis.
- Gene expression : Alterations in gene expression linked to cell cycle regulation have been documented.
- Metabolic modulation : The compound affects enzyme activities involved in metabolic pathways like glycolysis.
The biological activity of this compound is primarily mediated through its interaction with specific biomolecules:
- Enzyme Inhibition : The compound inhibits certain kinases, which are crucial for phosphorylation processes, thereby affecting downstream signaling pathways.
- Receptor Binding : Its binding to receptors can lead to activation or inhibition of signaling cascades critical for various physiological responses.
In Vitro Studies
- Anticancer Activity : In studies evaluating the anticancer properties of similar trifluoromethyl-containing compounds, significant antiproliferative effects were noted against various cancer cell lines (e.g., MCF-7 for breast cancer) when tested at concentrations as low as 10 μM . This suggests that this compound may exhibit similar effects.
- Metabolic Effects : The compound's influence on metabolic pathways was assessed in cellular models, where it demonstrated the ability to alter levels of key metabolites involved in energy production.
Animal Model Studies
In animal models, dosage-dependent effects have been reported:
- Therapeutic vs. Toxic Effects : Lower doses showed therapeutic benefits with minimal toxicity, while higher doses resulted in adverse effects such as liver dysfunction and hematological changes.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds with similar structural features often exhibit enhanced biological activities. For example:
| Compound Name | Trifluoromethyl Group | Biological Activity |
|---|---|---|
| Compound A | Yes | High cytotoxicity against cancer cells |
| Compound B | No | Moderate activity against similar targets |
This table illustrates the potential significance of the trifluoromethyl group in enhancing biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
